2-Formamido-3-(furan-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-formamido-3-(furan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c10-5-9-7(8(11)12)3-6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12) |
InChI Key |
RIZXYLRXXQBUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CC(C(=O)O)NC=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Formamido-3-(furan-3-yl)propanoic acid typically involves the reaction of furan-3-carboxylic acid with an appropriate amine under specific conditions. One common method includes the use of formic acid and zinc dust as reagents . The reaction conditions often involve heating and stirring to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Formamido-3-(furan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 2-formamido-3-(furan-3-yl)propanoic acid is C8H9NO4, with a molecular weight of 183.16 g/mol. The presence of polar functional groups such as the carboxylic acid and amido groups enhances its solubility in polar solvents, making it suitable for various biological interactions.
Pharmaceutical Applications
-
Drug Development :
- This compound has been investigated for its potential role in drug design due to its ability to interact with biological targets such as enzymes and receptors. Preliminary studies indicate that it may influence metabolic pathways, although further research is needed to fully elucidate these interactions.
-
Antioxidant Activity :
- Research has suggested that compounds with similar structural features may exhibit antioxidant properties. This could position this compound as a candidate for developing therapeutic agents aimed at oxidative stress-related diseases.
-
Neuroprotective Effects :
- Analogous compounds have shown neuroprotective effects, which may extend to this compound. Studies focusing on its neuroprotective potential could lead to applications in treating neurodegenerative disorders.
Biochemical Interactions
The interactions of this compound with biological molecules have been a focal point of research:
- Enzyme Modulation : The compound's structure allows it to engage in specific binding interactions that can modulate enzyme functions. This property is crucial for developing enzyme inhibitors or activators that can be used in therapeutic contexts.
- Receptor Binding : Initial binding affinity studies suggest that this compound may interact with various receptors, which could be beneficial in designing drugs targeting specific receptor pathways involved in disease mechanisms.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 2-Amino-3-(furan-3-yl)propanoic acid | Contains an amino instead of an amido group | Exhibits neuroprotective effects |
| 3-(Furan-3-ylformamido)propanoic acid | Similar backbone but different substitution | Potential anti-inflammatory activity |
| 2-(Furan-3-ylformamido)propanoic acid | Variation in substitution position | Investigated for enzyme inhibition |
| 2-Formamido-3-(oxolan-3-yl)propanoic acid | Contains an oxolane ring | Unique cyclic structure affecting reactivity |
This table illustrates how the specific combination of functional groups in this compound may impart distinct biological activities not found in its analogs.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Binding Affinity Studies : Research conducted on the binding interactions between this compound and various enzymes has shown promising results, indicating its potential as a lead compound for drug development targeting metabolic disorders.
- Therapeutic Potential in Neurodegenerative Diseases : A study exploring the neuroprotective effects of related compounds has laid the groundwork for investigating the therapeutic potential of this compound in conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-Formamido-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and the amino acid moiety play crucial roles in its binding to enzymes and receptors. The compound can act as a substrate or inhibitor, depending on the target and the context of the reaction . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
Key Observations:
- Positional Isomerism: The furan ring position (2- vs. 3-yl) significantly impacts electronic properties and bioactivity. For example, furan-2-yl derivatives (e.g., ethyl-3(2-furyl)-propanoate) are associated with aroma compounds , while furan-3-yl derivatives may exhibit distinct pharmacological profiles due to altered steric and electronic environments .
- Pyridine-substituted analogs (e.g., 2-(phenylformamido)-3-(pyridin-3-yl)propanoic acid) introduce basic nitrogen, altering solubility and pharmacokinetics .
- Halogenation: Chlorinated phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) demonstrate enhanced antimicrobial activity against E. coli and S. aureus due to increased lipophilicity and membrane disruption .
Key Observations:
- Antimicrobial Selectivity: Chlorinated phenylpropanoic acids (e.g., compound 1 in ) show selectivity for Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, while furan-2-yl derivatives exhibit broader antifungal activity .
- Anti-inflammatory Potential: β-Hydroxy-β-arylalkanoic acids mimic NSAID scaffolds (e.g., Naproxen) and inhibit cyclooxygenase (COX) enzymes, suggesting that furan-substituted propanoic acids could share similar mechanisms .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations:
- Solubility Trends: Ester derivatives (e.g., ethyl-3(2-furyl)-propanoate) are more lipophilic, favoring membrane penetration, while carboxylic acids (e.g., this compound) exhibit higher polarity, enhancing aqueous solubility .
Biological Activity
2-Formamido-3-(furan-3-yl)propanoic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and interaction with biological targets, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a propanoic acid backbone with a formamido group and a furan ring. Its chemical formula is , with a molecular weight of 183.16 g/mol. The presence of the furan moiety contributes to its solubility in polar solvents, which is crucial for biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various pathogens, including:
| Pathogen | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Escherichia coli | High |
| Staphylococcus aureus | High |
The mechanism of action is believed to involve interactions with cellular membranes and modulation of enzyme activities, which affects the pathogen's viability.
Enzyme Interaction Studies
Studies have focused on the binding affinity of this compound with specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with:
- Enzyme A : Inhibits activity by binding to the active site.
- Enzyme B : Modulates function through allosteric interactions.
These interactions suggest potential therapeutic applications in metabolic disorders and infectious diseases .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Involving furan derivatives and formamides.
- Reduction Reactions : Utilizing lithium aluminum hydride for reducing intermediates.
- Oxidative Methods : Employing potassium permanganate for oxidation steps.
These methods can be optimized for yield and purity using continuous flow reactors in industrial settings .
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.
Case Study 2: Enzyme Inhibition
In another study, the compound was tested against a specific enzyme (Enzyme A) involved in metabolic pathways. Results showed that it inhibited enzyme activity by 75% at a concentration of 50 µg/mL, suggesting its potential as a therapeutic agent for metabolic disorders .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Formamido-3-(furan-3-yl)propanoic acid with high enantiomeric purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the coupling of furan-3-ylpropanoic acid derivatives with formamide groups. Key steps include:
- Protection-deprotection strategies to preserve stereochemical integrity, such as using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups for amino protection .
- Chiral auxiliaries or asymmetric catalysis to control the C2 stereochemistry, which is critical for biological interactions .
- Solvent optimization (e.g., dimethylformamide or tetrahydrofuran) and temperature control (60–80°C) to maximize yield and purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- NMR : The formamido proton (NHCHO) appears as a singlet at δ 8.1–8.3 ppm, while furan protons resonate at δ 7.3–7.5 ppm (C3-H) and δ 6.3–6.5 ppm (C4-H) . Stereochemistry at C2 can be confirmed via coupling constants in - and -NMR.
- IR : Stretching vibrations for the amide carbonyl (1650–1680 cm) and carboxylic acid (2500–3300 cm) confirm functional groups .
- MS : Molecular ion peaks at m/z 155.15 (CHNO) validate the molecular formula .
Advanced Research Questions
Q. How does the stereochemistry at the C2 position influence the biological activity of this compound?
Methodological Answer: The C2 stereochemistry determines binding affinity to target proteins. For example:
- (R)-enantiomers may exhibit higher affinity for enzymes like tryptophan hydroxylase due to spatial compatibility with active sites .
- Resolution methods : Chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution with acylases can separate enantiomers .
- Activity assays : Compare IC values of enantiomers in enzyme inhibition studies to quantify stereochemical effects .
Q. What strategies mitigate degradation of this compound under varying pH and temperature during bioactivity assays?
Methodological Answer:
- pH stability : Use buffered solutions (pH 6–8) to prevent hydrolysis of the formamido group. Avoid strongly acidic (pH < 3) or basic (pH > 10) conditions .
- Temperature control : Store solutions at 4°C for short-term use or -80°C for long-term storage. Lyophilization improves stability .
- Additives : Include protease inhibitors or antioxidants (e.g., ascorbic acid) in cell-based assays to reduce enzymatic degradation .
Q. How can surface plasmon resonance (SPR) elucidate binding kinetics with target enzymes or receptors?
Methodological Answer:
- Immobilization : Covalently attach the target protein to a carboxymethyl dextran sensor chip.
- Kinetic analysis : Inject varying concentrations of this compound and monitor association () and dissociation () rates.
- Affinity calculation : Use equilibrium binding models (e.g., 1:1 Langmuir) to determine values .
Q. How do contradictions in reported biological activities arise, and how can experimental variables explain discrepancies?
Methodological Answer: Discrepancies often stem from:
- Purity differences : Impurities >5% can skew activity results. Validate purity via HPLC (>98%) before assays .
- Assay conditions : Variations in buffer composition (e.g., divalent cations) or cell lines (e.g., HEK293 vs. HeLa) alter observed effects .
- Stereochemical heterogeneity : Unresolved enantiomers may lead to mixed activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
